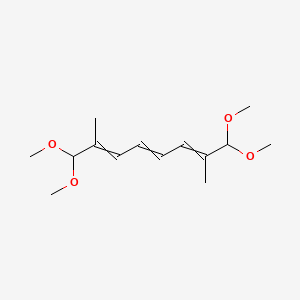

1,1,8,8-Tetramethoxy-2,7-dimethylocta-2,4,6-triene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1,8,8-Tetramethoxy-2,7-dimethylocta-2,4,6-triene is a natural compound with an intriguing structure. It belongs to the class of biphenanthrenes, which are polycyclic aromatic compounds. This particular compound has four methoxy groups (–OCH₃) and two methyl groups (–CH₃) attached to its biphenanthrene core. It was recently isolated from the fibrous roots of Bletilla striata, a terrestrial orchid plant. Notably, this compound exhibits antibacterial activity against several Gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic routes for 1,1,8,8-Tetramethoxy-2,7-dimethylocta-2,4,6-triene are not extensively documented. its isolation from Bletilla striata suggests that it can be obtained through extraction from natural sources. Further research is needed to explore efficient synthetic methods.

Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. Its rarity and specific natural source make large-scale production challenging.

Chemical Reactions Analysis

1,1,8,8-Tetramethoxy-2,7-dimethylocta-2,4,6-triene likely undergoes various chemical reactions due to its functional groups. Some potential reactions include oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain to be elucidated. The major products formed from these reactions would depend on the specific reaction pathways.

Scientific Research Applications

Chemistry: Researchers may explore the compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure could inspire novel synthetic strategies.

Biology and Medicine: Given its antibacterial activity, investigations into its potential as an antimicrobial agent are warranted. Additionally, its toxicity toward tumor cells suggests possible anticancer properties. Further studies are needed to understand its mechanisms of action and therapeutic potential.

Industry: While not yet applied industrially, its antibacterial properties could find use in localized infection treatments. more research is necessary to validate its efficacy and safety.

Mechanism of Action

1,1,8,8-Tetramethoxy-2,7-dimethylocta-2,4,6-triene likely exerts its effects by disrupting bacterial cell membranes. This membrane-targeting action leads to cell death. Further investigations are needed to uncover the precise molecular targets and pathways involved.

Comparison with Similar Compounds

1,1,8,8-Tetramethoxy-2,7-dimethylocta-2,4,6-triene’s uniqueness lies in its specific methoxy and methyl substitutions on the biphenanthrene scaffold. Similar compounds within the biphenanthrene family include other natural products and synthetic analogs. none may precisely match its structure and biological activity .

Properties

CAS No. |

128759-95-5 |

|---|---|

Molecular Formula |

C14H24O4 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

1,1,8,8-tetramethoxy-2,7-dimethylocta-2,4,6-triene |

InChI |

InChI=1S/C14H24O4/c1-11(13(15-3)16-4)9-7-8-10-12(2)14(17-5)18-6/h7-10,13-14H,1-6H3 |

InChI Key |

GFOWBWVJCFFKIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC=CC=C(C)C(OC)OC)C(OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.